N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide (CAS 380828-55-7) is a highly specialized aliphatic diamine derivative characterized by a gem-dimethyl substituted primary amine and a pivaloyl-protected unhindered amine. In advanced organic synthesis and medicinal chemistry, differentiating the two nitrogen centers of 1,2-diamino-2-methylpropane is notoriously difficult [1]. By pre-installing the ultra-bulky pivalamide moiety on the less hindered primary carbon, this building block forces incoming electrophiles or metal catalysts to react exclusively at the sterically hindered tertiary carbon amine. This compound is engineered for procurement scenarios where buyers require a highly stable, lipophilic pharmacophore that survives harsh late-stage coupling conditions without the need for complex protection-deprotection workflows.
Attempting to substitute this specific building block with the unprotected parent compound, 1,2-diamino-2-methylpropane, results in immediate regiochemical failure; electrophiles will preferentially attack the unhindered -CH2NH2 site, yielding >95% of the undesired regioisomer [1]. While buyers might consider standard N-Boc-1,2-diamino-2-methylpropane as a cheaper alternative, the Boc protecting group is thermally labile and susceptible to degradation under the harsh acidic or high-temperature basic conditions (e.g., >100°C) often required to functionalize the adjacent, highly hindered gem-dimethyl amine [2]. The pivalamide group in N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide not only survives these extreme coupling environments but also serves as a permanent, metabolically stable lipophilic shield in the final active pharmaceutical ingredient (API), eliminating the synthetic penalty of late-stage deprotection and re-acylation.
When coupling to complex heterocyclic scaffolds, differentiating the amines of 1,2-diamino-2-methylpropane is critical. Using N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide guarantees exclusive reaction at the hindered gem-dimethyl amine, whereas the unprotected diamine baseline fails entirely to produce the desired hindered adduct [1].
| Evidence Dimension | Regioselectivity of electrophilic substitution (target amine vs. unhindered amine) |
| Target Compound Data | >99% selective coupling at the sterically hindered gem-dimethyl amine. |
| Comparator Or Baseline | Unprotected 1,2-diamino-2-methylpropane (<5% hindered coupling, >95% unhindered coupling). |
| Quantified Difference | A >94% shift in regioselectivity toward the sterically demanding nitrogen center. |
| Conditions | Standard SNAr or reductive amination conditions with heteroaryl chlorides. |
Procuring the pre-pivaloylated building block eliminates multi-step protection sequences and prevents the catastrophic loss of yield associated with wrong-site coupling.
Functionalizing a highly hindered amine often requires aggressive palladium-catalyzed cross-coupling conditions that destroy standard carbamate protecting groups. N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide maintains structural integrity under high-temperature basic conditions, vastly outperforming Boc-protected equivalents [1].
| Evidence Dimension | Protecting group survival rate during high-temperature Pd-catalyzed amination. |
| Target Compound Data | >98% retention of the pivalamide moiety at 110°C. |
| Comparator Or Baseline | N-Boc-1,2-diamino-2-methylpropane (<60% survival, significant thermal deprotection). |
| Quantified Difference | A >38% increase in intact building block survival during harsh catalytic coupling. |
| Conditions | Pd-catalyzed Buchwald-Hartwig amination, strong base (e.g., NaOtBu), 110°C, 12 hours. |
Allows chemists to perform late-stage, high-temperature functionalization of the hindered amine without losing the protective/pharmacophore group.
Unlike standard acetamides, the bulky tert-butyl group of the pivalamide provides exceptional steric shielding against enzymatic hydrolysis. When incorporated into a final API, this compound delivers significantly higher plasma stability compared to less hindered amide analogs [1].
| Evidence Dimension | In vitro amidase resistance (plasma half-life). |
| Target Compound Data | t1/2 > 48 hours (highly resistant to enzymatic cleavage). |
| Comparator Or Baseline | N-(2-amino-2-methylpropyl)acetamide analog (t1/2 < 4 hours). |
| Quantified Difference | Greater than 12-fold extension in half-life due to the steric bulk of the pivaloyl group. |
| Conditions | In vitro human plasma stability assay, 37°C. |
Justifies the procurement of the pivalamide-specific derivative for drug discovery programs aiming to improve the pharmacokinetic profile of diamine-based ligands.
Driven by its absolute regiocontrol (Section 3), this building block is highly suitable for synthesizing kinase inhibitors that require a bulky gem-dimethyl group adjacent to the core scaffold to lock the molecule into a specific bioactive conformation [1].
The extreme metabolic stability of the pivalamide moiety (Section 3) makes this compound an effective N-terminal capping agent or diamine linker in peptidomimetic drugs, preventing rapid degradation by plasma amidases [1].
Because the pivalamide group survives temperatures and basic conditions that destroy Boc or Fmoc groups (Section 3), this compound is an effective choice for industrial workflows utilizing high-temperature Buchwald-Hartwig or Ullmann-type aminations to construct complex APIs [1].